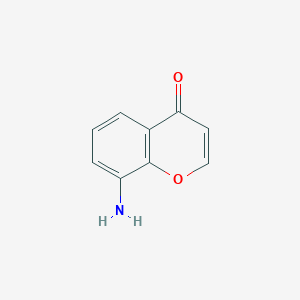

8-Amino-4H-chromen-4-one

Description

Structure

3D Structure

Properties

CAS No. |

75487-99-9 |

|---|---|

Molecular Formula |

C9H7NO2 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

8-aminochromen-4-one |

InChI |

InChI=1S/C9H7NO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,10H2 |

InChI Key |

AYIVZQDPPVOFAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)OC=CC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 8 Amino 4h Chromen 4 One and Its Derivatives

Direct Synthesis Approaches to 8-Amino-4H-chromen-4-one

The direct construction of the this compound scaffold can be achieved through several synthetic routes, including multi-step pathways and potentially adaptable one-pot strategies.

Multi-step Reaction Pathways

A prominent and effective method for the synthesis of this compound derivatives involves a multi-step reaction sequence. This approach often commences with appropriately substituted hydroxyacetophenone derivatives.

A common pathway is initiated by the nitration of a hydroxyacetophenone precursor, which introduces a nitro group at the desired position on the aromatic ring. This is followed by a condensation reaction with an oxalic acid diethyl ester and subsequent ring closure, typically facilitated by a base such as potassium tert-butoxide. This sequence of reactions leads to the formation of an 8-nitro-substituted 4-oxo-chromene-2-carboxylic acid ethyl ester. The final and crucial step in this pathway is the reduction of the nitro group to an amino group. This transformation is commonly achieved using reducing agents like tin(II) chloride, yielding the target 8-amino-chromenone derivative. acs.org

Table 1: Example of a Multi-step Synthesis Pathway for an this compound Derivative

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Hydroxyacetophenone derivative | Nitrating agent (e.g., HNO₃) | 8-Nitro-hydroxyacetophenone derivative |

| 2 | 8-Nitro-hydroxyacetophenone derivative | Oxalic acid diethyl ester, Potassium tert-butoxide | 8-Nitro-4-oxo-chromene-2-carboxylic acid ethyl ester |

| 3 | 8-Nitro-4-oxo-chromene-2-carboxylic acid ethyl ester | Tin(II) chloride (SnCl₂) | 8-Amino-4-oxo-chromene-2-carboxylic acid ethyl ester |

Catalyst-Free Synthesis Techniques

While specific catalyst-free methods for the direct synthesis of this compound are not extensively documented, the broader field of chromene synthesis has seen the development of such techniques. For instance, four-component catalyst-free reactions in water have been successfully employed for the combinatorial synthesis of novel 2-amino-4H-chromene derivatives. rsc.org These methods often involve the reaction of a salicylaldehyde, a malononitrile, and other components in an aqueous medium at ambient temperature. Although not directly applied to the synthesis of this compound, these catalyst-free approaches suggest the potential for developing more environmentally benign synthetic routes for this specific compound, possibly by utilizing a suitably substituted salicylaldehyde.

One-Pot Reaction Strategies

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer advantages in terms of efficiency and reduced waste. The synthesis of various chromene derivatives has been achieved through one-pot multicomponent reactions. nih.govsharif.eduacs.orgnih.govresearchgate.net These reactions often involve a domino Knoevenagel-Michael-cyclization coupling sequence. For example, the synthesis of 2-amino-4H-chromenes can be accomplished by reacting an aldehyde, malononitrile, and a phenolic compound in the presence of a catalyst. While a specific one-pot synthesis for this compound is not explicitly detailed in the reviewed literature, the principles of these multicomponent reactions could potentially be adapted by using an appropriately substituted aminophenol as the phenolic component.

Derivatization and Functionalization of the this compound Core

The this compound scaffold serves as a versatile platform for further chemical modifications. These modifications can be targeted at the amino group or the chromen-4-one ring system, allowing for the synthesis of a diverse library of derivatives.

Modification at the Amino Group

The primary amino group at the 8-position of the chromen-4-one ring is a key site for derivatization. It can readily undergo reactions with various electrophiles to introduce a wide range of functional groups. A common modification involves the acylation of the amino group. For instance, the reaction of an 8-amino-chromenone with a benzoyl chloride derivative in the presence of a base leads to the formation of the corresponding 8-benzoylaminochromen-4-one. acs.org This type of modification allows for the introduction of diverse substituted benzamido residues, significantly expanding the chemical space of accessible derivatives.

Table 2: Examples of Reagents for Amino Group Modification

| Reagent Type | Specific Example | Resulting Functional Group |

| Acyl Halides | Benzoyl chloride | Benzamido |

| Sulfonyl Halides | p-Toluenesulfonyl chloride | Tosylamido |

| Isocyanates | Phenyl isocyanate | Phenylurea |

Substitutions on the Chromen-4-one Ring System

The chromen-4-one ring system itself is amenable to various substitution reactions, allowing for the introduction of different functional groups that can modulate the properties of the molecule. Halogenation is a common modification, and various halogen atoms can be introduced at different positions of the chromenone core. acs.org For example, the synthesis of chromen-4-one derivatives with halogen substitutions at position 6 has been reported. acs.org Furthermore, oxidative α-halogenation of related enaminones provides a route to 3-halo-4H-chromen-4-ones. nih.gov These halogenated derivatives can then serve as versatile intermediates for further cross-coupling reactions, enabling the introduction of a wide array of substituents onto the chromen-4-one ring.

Hybrid Compound Synthesis Incorporating this compound

The synthesis of hybrid molecules that incorporate the this compound scaffold with other pharmacologically active moieties is a prominent strategy in drug discovery. This approach aims to develop multifunctional molecules with potentially enhanced or novel biological activities. The 8-amino group serves as a convenient handle for derivatization, allowing for the attachment of various side chains and heterocyclic systems through amide bond formation or other coupling reactions.

A common synthetic route to these hybrid compounds involves the initial synthesis of an 8-nitro-4H-chromen-4-one precursor. This precursor can be prepared through various established methods, such as the Baker-Venkataraman rearrangement or Claisen condensation, followed by cyclization. Once the 8-nitro-4H-chromen-4-one core is in hand, the nitro group is reduced to an amine. A widely used method for this reduction is treatment with tin(II) chloride dihydrate in the presence of an acid.

The resulting this compound can then be coupled with a variety of carboxylic acids to form amide-linked hybrid compounds. This amide coupling is a versatile and well-established reaction in organic synthesis. The choice of the carboxylic acid component is crucial as it introduces the second pharmacophore into the final hybrid molecule. For instance, the this compound scaffold has been coupled with various substituted benzoic acids and other heterocyclic carboxylic acids to generate libraries of hybrid compounds for biological screening.

One notable example involves the synthesis of 8-benzoylaminochromen-4-one derivatives. In this convergent synthesis, the this compound intermediate is reacted with different benzoyl chlorides or benzoic acids using standard coupling reagents to yield the final hybrid compounds. This approach allows for a broad variation of substituents on the benzoyl moiety, enabling a systematic exploration of the structure-activity relationship.

Another strategy for creating hybrid molecules is to link the this compound core to other heterocyclic systems known for their biological activity, such as oxadiazoles, pyrazoles, or triazoles. This can be achieved by first modifying the amino group to introduce a linker, which is then used to construct the second heterocyclic ring. Alternatively, a pre-formed heterocyclic carboxylic acid can be coupled with the this compound.

The following table provides an overview of representative hybrid compounds synthesized from the this compound scaffold and the general synthetic approach.

| Hybrid Compound Class | Second Pharmacophore | Linkage Type | General Synthetic Approach |

| 8-(Benzoylamino)-4H-chromen-4-ones | Substituted Benzoic Acids | Amide | Acylation of this compound with benzoyl chlorides or coupling with benzoic acids. |

| 8-(Heterocyclylamino)-4H-chromen-4-ones | Heterocyclic Carboxylic Acids | Amide | Amide coupling of this compound with various heterocyclic carboxylic acids. |

| This compound-Oxadiazole Hybrids | Oxadiazole Ring | Amide or other linkers | Coupling of this compound with a pre-formed oxadiazole carboxylic acid or multi-step synthesis to construct the oxadiazole ring. |

Industrial Feasibility and Scalability Considerations in Synthesis

The industrial feasibility and scalability of synthetic routes for this compound and its derivatives are critical considerations for their potential development as pharmaceutical agents. While numerous methods have been reported for the laboratory-scale synthesis of these compounds, transitioning to large-scale production presents a unique set of challenges and requires careful optimization of reaction conditions and processes.

Process intensification is another key strategy for improving the efficiency and safety of large-scale chemical syntheses. mdpi.com This can involve the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry offers several advantages, including better control over reaction parameters, enhanced heat and mass transfer, and improved safety for highly exothermic or hazardous reactions. The reduction of the nitro group to an amino group, a key step in the synthesis of this compound, can be exothermic and may benefit from the enhanced safety features of a continuous flow process.

The purification of the final product and intermediates is also a critical aspect of industrial-scale synthesis. Crystallization is often the preferred method for purification on a large scale as it can provide a high-purity product in a cost-effective manner. The development of a robust and reproducible crystallization process is therefore a crucial step in the scale-up of the synthesis of this compound.

The table below summarizes some of the key considerations for the industrial feasibility and scalability of the synthesis of this compound and its derivatives.

| Consideration | Key Factors | Potential Solutions and Strategies |

| Cost-Effectiveness | Price of starting materials, reagents, and solvents; overall process yield. | Use of inexpensive and readily available starting materials; optimization of reaction conditions to maximize yield; high atom economy reactions. |

| Green Chemistry | Use of hazardous solvents and reagents; waste generation. | Employment of aqueous reaction media, biodegradable catalysts, and solvent-free reaction conditions; adherence to the 12 principles of green chemistry. nih.govsemanticscholar.orgacs.org |

| Process Efficiency | Number of synthetic steps; reaction times; ease of purification. | Multicomponent reactions to reduce step count; use of efficient catalysts to shorten reaction times; development of scalable crystallization methods. nih.govarabjchem.org |

| Process Safety | Handling of hazardous reagents; control of exothermic reactions. | Use of less hazardous alternative reagents; implementation of continuous flow chemistry for better reaction control and safety. mdpi.com |

| Scalability | Robustness and reproducibility of the synthetic route. | Thorough process development and optimization at pilot scale; identification and control of critical process parameters. |

Biological Activity Spectrum of 8 Amino 4h Chromen 4 One Derivatives

Anticancer and Cytotoxic Potency

The chromen-4-one nucleus is a key structural motif in many compounds exhibiting anticancer properties. tandfonline.comresearchgate.net Derivatives of 8-Amino-4H-chromen-4-one have demonstrated significant cytotoxic effects against various cancer cell lines, operating through multiple mechanisms to inhibit cancer progression.

Apoptosis Induction Mechanisms

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that certain synthetic 4H-chromene derivatives can cause significant DNA damage in cancer cells, leading to chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis. researchgate.net

Studies on benzo[h]chromene derivatives revealed that they can trigger apoptosis by activating both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. nih.gov The extrinsic pathway is initiated through the Fas/FasL system, leading to the activation of caspase-8. nih.gov The intrinsic pathway involves the regulation of the Bcl-2 family of proteins. For instance, some derivatives cause an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. researchgate.netresearchgate.net This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3. researchgate.netnih.gov The activation of caspase-3 is a crucial step in the apoptotic cascade, leading to the cleavage of cellular substrates and ultimately, cell death. nih.govresearchgate.net

Cell Cycle Arrest Effects

In addition to inducing apoptosis, this compound derivatives have been found to interfere with the cancer cell cycle, a key target for anticancer therapies. nih.gov Uncontrolled cell cycle progression is a defining characteristic of tumor cells. nih.gov Certain benzo[h]chromene derivatives have been shown to suppress the growth of HL-60 leukemia cells by inducing cell cycle arrest, particularly at the G1/S phase transition. nih.gov This arrest is associated with the regulation of key cell cycle proteins such as Cyclin Dependent Kinase 2 (CDK-2) and Cyclin D1. nih.gov Other related compounds have been observed to cause cell cycle arrest in the G2/M phase in HeLa cells. nih.gov By halting the cell cycle at these checkpoints, these compounds prevent cancer cells from replicating and proliferating.

Inhibition of Cell Proliferation

The antiproliferative activity of this compound derivatives has been documented across various cancer cell lines. researchgate.net Studies show that these compounds can significantly inhibit the proliferation of cancer cells in a dose- and time-dependent manner. researchgate.net For example, specific N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives demonstrated significant inhibition of proliferation in both HeLa and HEp-2 cell lines. researchgate.net Similarly, the furocoumarin 4,6,4'-trimethylangelicin, a related chromene derivative, showed high anti-proliferative activity on DU145 prostate cancer cells. nih.gov This broad-spectrum inhibition of cell growth underscores the potential of this class of compounds in cancer therapy. researchgate.net

Activity Against Specific Cancer Cell Lines (e.g., HL-60, HCT-116, MCF-7, HepG-2, DU-145)

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines, with several compounds showing promising activity.

HL-60 (Human promyelocytic leukemia): Certain chromen-4-one and chromane-2,4-dione derivatives have exhibited cytotoxic effects against HL-60 cells. nih.gov Specifically, benzo[h]chromene derivatives have been shown to effectively suppress cell growth in this cell line. nih.gov

HCT-116 (Human colorectal carcinoma): Tetracyclic compounds with a fused chromene unit have demonstrated cytotoxicity against HCT-116 cells. researchgate.net Other 4H-pyran derivatives, which share a similar core structure, have also been found to suppress the proliferation of HCT-116 cells by inhibiting CDK2 and inducing apoptosis. researchgate.netmdpi.com

MCF-7 (Human breast adenocarcinoma): The 4H-chromen-4-one scaffold is considered a promising framework for developing agents against MCF-7 breast cancer cells. researchgate.net Some chroman-2,4-dione derivatives have shown activity against this cell line. nih.gov Additionally, a bis(4-hydroxy-2H-chromen-2-one) coumarin derivative was found to selectively inhibit the proliferation of MCF-7 cells and induce apoptosis. researchgate.net

HepG-2 (Human liver carcinoma): A series of trimethoxyphenyl-4H-chromen derivatives displayed high anticancer activity against HepG2 cells. tandfonline.com Other novel chromene derivatives have also shown superior cytotoxicity against this cell line compared to standard drugs like staurosporine and vinblastine. researchgate.net

DU-145 (Human prostate carcinoma): A trimethylangelicin derivative demonstrated significant anti-proliferative activity against DU-145 cells through the induction of apoptosis. nih.gov A novel 4H-chromen-4-one derivative isolated from a marine streptomyces also showed cytotoxic activity against human prostate adenocarcinoma cells with an EC50 value of 9.93 μg ml-1. nih.gov

| Compound Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Benzo[h]chromene derivatives | HL-60 | Suppression of cell growth, cell cycle arrest, apoptosis | nih.gov |

| Tetracyclic chromene derivatives | HCT-116 | Cytotoxicity, cell cycle arrest | researchgate.net |

| 4H-Pyran derivatives | HCT-116 | Proliferation suppression, apoptosis induction | researchgate.netmdpi.com |

| Bis(4-hydroxy-2H-chromen-2-one) coumarin | MCF-7 | Selective proliferation inhibition, apoptosis induction | researchgate.net |

| Trimethoxyphenyl-4H-chromen derivatives | HepG-2 | High anticancer activity | tandfonline.com |

| 4,6,4'-trimethylangelicin | DU-145 | High anti-proliferative activity, apoptosis induction | nih.gov |

| 4H-Chromen-4-one from Streptomyces | Prostate Adenocarcinoma | Cytotoxic activity (EC50: 9.93 μg ml-1) | nih.gov |

Modulation of Signaling Pathways (e.g., α-catenin/Akt, PARP/Survivin)

The anticancer activity of this compound derivatives is linked to their ability to modulate critical intracellular signaling pathways that regulate cell survival and apoptosis. While specific data on the α-catenin/Akt pathway is limited, research has shown modulation of other key pathways. For instance, preliminary studies on trimethoxyphenyl-4H-chromen derivatives indicated that they reduced the expression of proteins related to the function of dyskerin, such as those in the Bcl-2/Bax and PARP pathways. tandfonline.com

Another study on a new chromene derivative demonstrated its ability to control tumor progression by down-regulating the expression of pro-inflammatory genes like TNF-α and subsequently controlling factors such as p53 and MMP-9. researchgate.net This compound also restored the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax in hepatocellular carcinoma. researchgate.net The activation of caspases, particularly caspase-3 and caspase-8, is a recurring theme, highlighting the central role of these proteases in the apoptotic process induced by these compounds. nih.gov

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of 4H-chromen-4-one have demonstrated notable antimicrobial activity. ias.ac.in The rise of antibiotic resistance necessitates the development of new classes of antimicrobial agents, and chromene derivatives represent a promising scaffold. nih.gov

Various synthesized 2-amino-4H-chromene derivatives have been evaluated for their in-vitro antimicrobial activities against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. ias.ac.innanobioletters.com Some compounds exhibited moderate to potent antimicrobial effects. ias.ac.in For example, certain derivatives showed good antibacterial results against Staphylococcus aureus and Escherichia coli, while others displayed excellent antifungal outcomes against Candida albicans and Fusarium oxysporum. nanobioletters.com

A novel 4H-chromen-4-one derivative isolated from a marine Streptomyces species was found to be highly potent against Bacillus subtilis (MIC: 0.25 μg ml-1) and Micrococcus luteus (MBC: 0.5 μg ml-1). nih.gov Furthermore, a new class of 4H-chromen-4-one derivatives has been developed as inhibitors of penicillin-binding protein 2a (PBP2a), a key mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Several of these compounds exhibited significant potency against tested Staphylococcal strains, with minimum inhibitory concentrations (MICs) ranging from 0.008 to 1 μg/mL, outperforming standard antibiotics like vancomycin. nih.gov

| Compound Class | Target Organism | Activity/Potency | Reference |

|---|---|---|---|

| 2-Amino-4H-chromene derivatives | S. aureus, E. coli | Good antibacterial activity | nanobioletters.com |

| 2-Amino-4H-chromene derivatives | C. albicans, F. oxysporum | Excellent antifungal activity | nanobioletters.com |

| 4H-Chromen-4-one from Streptomyces | Bacillus subtilis | MIC: 0.25 μg ml-1 | nih.gov |

| 4H-Chromen-4-one from Streptomyces | Micrococcus luteus | MBC: 0.5 μg ml-1 | nih.gov |

| 4H-chromen-4-one PBP2a inhibitors | MRSA | MICs: 0.008 to 1 μg/mL | nih.gov |

Antibacterial Activity

The antibacterial potential of 4H-chromen-4-one derivatives has been investigated against a range of pathogenic bacteria. One study highlighted a novel 4H-chromen-4-one derivative isolated from marine Streptomyces ovatisporus that exhibited high potency against Bacillus subtilis ATCC 6633 with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/ml and against Micrococcus luteus ATCC 9341 with a Minimum Bactericidal Concentration (MBC) of 0.5 μg/ml mdpi.com.

While specific data for this compound derivatives against a broad spectrum of bacteria is still emerging, studies on related chroman-4-one and homoisoflavonoid derivatives provide valuable insights. For instance, a study on 25 such compounds demonstrated their activity against Pseudomonas aeruginosa and Salmonella enteritidis. In this study, certain chroman-4-one derivatives exhibited MIC values of 128 μg/mL and 256 μg/mL against P. aeruginosa and S. enteritidis, respectively mdpi.com. Another compound showed an MIC of 512 μg/mL against both of these pathogens mdpi.com.

The antibacterial activity of coumarin derivatives synthesized from 4-hydroxy-chromen-2-one has also been evaluated against Staphylococcus aureus, E. coli, and Bacillus cereus, showing both bacteriostatic and bactericidal activity nih.gov. These findings underscore the potential of the chromenone scaffold in developing new antibacterial agents.

Table 1: Antibacterial Activity of Selected Chromenone Derivatives

| Compound/Derivative | Bacterium | Activity | Concentration (µg/mL) | Reference |

|---|---|---|---|---|

| 4H-chromen-4-one derivative | Bacillus subtilis | MIC | 0.25 | mdpi.com |

| 4H-chromen-4-one derivative | Micrococcus luteus | MBC | 0.5 | mdpi.com |

| Chroman-4-one derivative 1 | Pseudomonas aeruginosa | MIC | 128 | mdpi.com |

| Chroman-4-one derivative 1 | Salmonella enteritidis | MIC | 256 | mdpi.com |

| Chroman-4-one derivative 2 | Pseudomonas aeruginosa | MIC | 512 | mdpi.com |

| Chroman-4-one derivative 2 | Salmonella enteritidis | MIC | 512 | mdpi.com |

Antifungal Properties

The chromone (B188151) scaffold is a promising framework for the development of antifungal agents. A variety of chromone derivatives have been shown to possess antifungal activities against several Candida strains nih.gov. For example, a study investigating 27 different chromone derivatives found that four chromone-3-carbonitriles exhibited good antifungal activity against nine Candida species, with MICs ranging from 5 to 50 µg/mL nih.gov.

Furthermore, research into 2-amino-4H-chromene derivatives has identified novel compounds with significant antifungal activity against various phytopathogenic fungi nih.gov. One such derivative demonstrated a notable effect against Rhizoctonia solani, with a half-maximal effective concentration (EC50) of 17.43 mg L−1 nih.gov.

While specific studies focusing solely on this compound derivatives are limited, the existing body of research on related chromone and chromene structures suggests that the introduction of an amino group at the 8th position could be a viable strategy for developing new antifungal compounds. For instance, some newly synthesized 4-oxo-4H-chromene derivatives have shown very high activity against fungal species like Alternaria alternata and Aspergillus niger tubitak.gov.tr.

Antitubercular Activity

Derivatives of 4H-chromen-4-one have been identified as promising candidates for the development of new antituberculosis agents. A series of these derivatives were tested for their activity against Mycobacterium tuberculosis, with one compound, designated as 8d, showing activity against both drug-sensitive and multidrug-resistant strains researchgate.netnoaa.govnih.gov.

Further supporting the potential of this chemical class, a study on amino and acylamino derivatives of coumarins, which share a similar benzopyranone core structure, revealed significant antitubercular activity. Specifically, 7-Amino-4-methylcoumarin (7-amino-4-methyl-2H-chromen-2-one) displayed a low Minimum Inhibitory Concentration (MIC) of 1 mg/L against the M. tuberculosis H37Rv strain, as well as against susceptible and multidrug-resistant clinical isolates oup.comresearchgate.netresearchgate.net. Certain acylamino coumarins also showed inhibitory activity with MICs in the range of 1.0–3.5 mg/L oup.comresearchgate.net. These findings suggest that the 8-amino substitution on the 4H-chromen-4-one scaffold could be a fruitful area for the discovery of new antitubercular drugs.

Anti-inflammatory Effects

Inhibition of Pro-inflammatory Cytokines (e.g., NO, IL-6, TNF-α)

A series of novel 2-phenyl-4H-chromen-4-one derivatives have been synthesized and evaluated for their anti-inflammatory activity. One particular compound from this series demonstrated a significant, concentration-dependent decrease in the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells acs.org. The study found that this compound effectively suppressed the release of these pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent acs.org.

The inhibition of these key inflammatory mediators is a crucial aspect of controlling inflammatory responses. Deregulated overproduction of cytokines like IL-6 and TNF-α is implicated in the pathology of various chronic inflammatory diseases nih.govnih.gov. The ability of chromen-4-one derivatives to downregulate these cytokines suggests a promising avenue for the development of new anti-inflammatory therapies.

Modulation of Inflammatory Signaling Pathways (e.g., TLR4/MAPK)

The anti-inflammatory effects of 2-phenyl-4H-chromen-4-one derivatives have been linked to their ability to modulate key inflammatory signaling pathways. Research has shown that a promising compound from this class can suppress LPS-induced inflammation by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathways in RAW264.7 cells acs.org.

TLR4 is a critical receptor in the innate immune system that recognizes LPS, a major component of the outer membrane of Gram-negative bacteria, and initiates an inflammatory response nih.govscienceopen.comsemanticscholar.org. The activation of TLR4 leads to the downstream activation of MAPKs, which in turn results in the production of various pro-inflammatory cytokines acs.org. By inhibiting the TLR4/MAPK pathway, these chromenone derivatives can effectively dampen the inflammatory cascade at an early stage. This mechanism of action provides a strong rationale for their further investigation as potential therapeutic agents for inflammatory disorders.

Enzyme Inhibition and Receptor Modulation

Derivatives of amino-4H-chromenone have shown significant potential as inhibitors of key enzymes and modulators of important receptors in the central nervous system. A study focused on amino-7,8-dihydro-4H-chromenone derivatives identified them as possible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the management of Alzheimer's disease nih.govslu.senih.gov. One derivative, in particular, exhibited potent inhibition of BChE with a half-maximal inhibitory concentration (IC50) of 0.65 ± 0.13 µM researchgate.netnih.govslu.se. Other derivatives also showed significant BChE inhibitory activity, with IC50 values ranging from 0.89 ± 0.24 µM to 13.06 ± 2.59 µM nih.gov. The same study also reported on a benzylidene chroman-4-one derivative with an IC50 of 0.37 µM against AChE nih.gov.

In addition to enzyme inhibition, chromen-4-one derivatives have been explored as modulators of G protein-coupled receptors (GPCRs). A series of chromen-4-one-2-carboxylic acid derivatives with substituted 8-benzamido residues were synthesized and evaluated as ligands for the lipid-activated GPCR, GPR55 acs.orgsemanticscholar.orgresearchgate.net. This research identified compounds that act as both agonists and antagonists of GPR55, with some antagonists displaying IC50 values in the micromolar range, such as 3.26 µM and 3.96 µM acs.orgsemanticscholar.org.

Furthermore, chromenone derivatives have been identified as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in various neurological and neurodegenerative disorders nih.govrsc.org. Certain 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones have shown high affinity for the σ1 receptor, with Ki values as low as 27.2 nM nih.govrsc.org.

Table 2: Enzyme Inhibition and Receptor Modulation by Amino-4H-chromen-4-one Derivatives

| Derivative Class | Target | Activity | Concentration (µM) | Reference |

|---|---|---|---|---|

| Amino-7,8-dihydro-4H-chromenone | Butyrylcholinesterase (BChE) | IC50 | 0.65 ± 0.13 | researchgate.netnih.govslu.se |

| Amino-7,8-dihydro-4H-chromenone | Butyrylcholinesterase (BChE) | IC50 | 0.89 ± 0.24 | nih.gov |

| Benzylidene chroman-4-one | Acetylcholinesterase (AChE) | IC50 | 0.37 | nih.gov |

| 8-Benzamido-chromen-4-one | GPR55 Receptor | IC50 (Antagonist) | 3.26 | acs.orgsemanticscholar.org |

| 8-Benzamido-chromen-4-one | GPR55 Receptor | IC50 (Antagonist) | 3.96 | acs.org |

| 6-(Aminoalkoxy)-4H-chromen-4-one | Sigma-1 (σ1) Receptor | Ki | 0.0272 | nih.govrsc.org |

Protein Kinase Inhibition (e.g., CK2, Rho Kinase (ROCK I/II))

Derivatives of 4H-chromen-4-one have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes. Notably, these compounds have shown inhibitory activity against protein kinase CK2 and Rho-associated coiled-coil containing protein kinases (ROCK I and II).

Protein kinase CK2 is a constitutively active serine/threonine kinase that is often upregulated in cancer cells, making it a viable target for anticancer drug development. While specific studies on this compound derivatives are an area of ongoing research, the broader class of 4H-4-chromenone derivatives has been evaluated for CK2 inhibition.

In the context of Rho kinase, a new class of 4H-chromen-4-one derivatives has been discovered as ROCK inhibitors. nih.gov Structure-activity relationship (SAR) analyses led to the identification of a particularly active compound, 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (compound 12j), which demonstrated excellent kinase selectivity for ROCK I and ROCK II over a panel of 387 other kinases. nih.gov In ex vivo models of diabetic retinopathy, this compound protected retinal neurons from high glucose-induced oxidative stress and apoptosis-mediated cell death. nih.gov

| Compound | Target Kinase | Inhibitory Activity | Selectivity |

|---|---|---|---|

| 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) | ROCK I / ROCK II | Potent | High selectivity against 387 other kinases |

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase) for Neurodegenerative Disorders

A series of amino-7,8-dihydro-4H-chromenone derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. nih.govresearchgate.netnih.gov One particular derivative, compound 4k, demonstrated significant potency against BChE with an IC50 value of 0.65 ± 0.13 µM, which is comparable to the standard drug donepezil. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of BChE, with a Ki value of 0.55 µM. nih.gov

Structure-activity relationship studies indicated that substitutions at various positions on the chromenone ring influence the inhibitory activity. For instance, 4-chlorobenzyloxy and 4-bromobenzyloxy substitutions at the R1 position significantly increased BChE inhibitory activity, with IC50 values of 0.89 ± 0.24 µM and 1.19 ± 0.31 µM, respectively. nih.gov The larger active site of BChE compared to AChE allows for bulkier substituents, making these derivatives more favorable for interaction with BChE. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |

|---|---|---|---|---|

| 4k | BChE | 0.65 ± 0.13 | Competitive | 0.55 |

| 4c (4-chlorobenzyloxy substitution) | BChE | 0.89 ± 0.24 | - | - |

| 4d (4-bromobenzyloxy substitution) | BChE | 1.19 ± 0.31 | - | - |

Telomerase Inhibition via Dyskerin Regulation

Certain derivatives of 4H-chromen-4-one have been investigated as telomerase inhibitors, acting through the regulation of dyskerin, a key protein in the telomerase complex. Dyskerin plays a vital role in the stability and function of the telomerase holoenzyme. A series of new trimethoxyphenyl-4H-chromen derivatives were designed and synthesized with the aim of inhibiting telomerase by decreasing the expression of dyskerin. One of the synthesized compounds, 3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (compound 5i), exhibited potent inhibitory activity against telomerase. Further investigation confirmed that this compound's mechanism of action involves the downregulation of dyskerin expression.

Beta-Glucuronidase Inhibition

Chromen-4-one substituted oxadiazole analogs have been synthesized and evaluated for their potential to inhibit β-glucuronidase, an enzyme whose increased activity is associated with various diseases. nih.gov All the synthesized analogs in one study showed potent inhibitory potential, with IC50 values ranging from 0.8 ± 0.1 µM to 42.3 ± 0.8 µM, which were significantly better than the standard D-saccharic acid 1,4-lactone (IC50 = 48.1 ± 1.2 µM). nih.gov The structure-activity relationship of these compounds was established based on the substitution pattern on the phenyl ring, with fluoro derivatives being the most potent in the series. nih.gov

| Compound Class | IC50 Range (µM) | Standard (D-saccharic acid 1,4-lactone) IC50 (µM) |

|---|---|---|

| Chromen-4-one substituted oxadiazole analogs | 0.8 ± 0.1 to 42.3 ± 0.8 | 48.1 ± 1.2 |

Other Enzyme Targets (e.g., Lipoxygenase, Cyclooxygenase, Alpha-Glucosidase, Tyrosinase, Monoamine Oxidase A/B)

The therapeutic potential of this compound derivatives extends to a variety of other clinically relevant enzymes.

Cyclooxygenase (COX): A series of 2-phenyl-4H-chromen-4-one derivatives with a methylsulfonyl group at the para position of the C-4 phenyl ring were designed as selective COX-2 inhibitors. nih.gov The compound 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d) was identified as a potent COX-2 inhibitor with an IC50 of 0.07 μM and a high selectivity index (SI = 287.1), comparable to celecoxib. nih.gov

Alpha-Glucosidase: Benzo[d]imidazole-amide containing 1,2,3-triazole-N-arylacetamide derivatives of chromenone have been synthesized and evaluated for their inhibitory activity against α-glucosidase, a target for type 2 diabetes. Several of these new derivatives showed more potent α-glucosidase inhibitory activity than the standard drug acarbose. researchgate.net

Tyrosinase: Ethyl 2-amino-4H-benzo[h]chromene-3-carboxylate derivatives have been synthesized and screened for their antityrosinase activity. nih.gov The compound bearing a 4-dimethylamino substitution on the C4-phenyl ring was the most potent tyrosinase inhibitor with an IC50 of 34.12 μM. nih.gov Kinetic analysis revealed that this compound acts as a competitive inhibitor of tyrosinase. nih.gov Another study on 4H-chromene-3-carbonitrile derivatives identified a compound with an IC50 value of 35.38 ± 2.12 µM, also acting as a competitive inhibitor. nih.gov

| Enzyme Target | Derivative Class | Key Compound | IC50 Value | Inhibition Type |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 2-phenyl-4H-chromen-4-ones | 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d) | 0.07 μM | - |

| Alpha-Glucosidase | Benzo[d]imidazole-amide-1,2,3-triazole-N-arylacetamide hybrids | - | More potent than acarbose | - |

| Tyrosinase | Ethyl 2-amino-4H-benzo[h]chromene-3-carboxylates | 4-dimethylamino substituted derivative | 34.12 μM | Competitive |

| Tyrosinase | 4H-chromene-3-carbonitriles | Compound 6f | 35.38 ± 2.12 µM | Competitive |

G Protein-Coupled Receptor (GPCR) Ligand Activity (e.g., GPR55)

Derivatives of 8-benzoylaminochromen-4-one have been synthesized and investigated as ligands for the G protein-coupled receptor GPR55, a potential drug target for various chronic diseases. These derivatives have been shown to act as both agonists and antagonists of GPR55. The efficacy of these ligands is closely linked to the length of the aliphatic side-chain introduced at the meta-substituted benzamido residue in position 8 of the chromen-4-one scaffold.

Antioxidant Capacity

Several studies have highlighted the antioxidant properties of 4H-chromene derivatives. nih.govbiointerfaceresearch.com In one study, the DPPH radical scavenging activity of newly synthesized 4H-chromene derivatives was evaluated, and all compounds showed good antioxidant activity when compared to the standard antioxidant, ascorbic acid. biointerfaceresearch.com Another study on ethyl 2-amino-4H-benzo[h]chromene-3-carboxylate derivatives found that several compounds were effective radical scavengers with EC50 values in the range of 0.144-0.943 mM. nih.gov

| Derivative Class | Assay | Activity |

|---|---|---|

| 4H-chromene derivatives | DPPH radical scavenging | Good activity compared to ascorbic acid |

| Ethyl 2-amino-4H-benzo[h]chromene-3-carboxylates | Radical scavenging | EC50 range: 0.144-0.943 mM |

Additional Pharmacological Activities

Beyond the more commonly cited properties, the chromone nucleus is a versatile foundation for derivatives exhibiting a range of other important biological effects. Research has explored its potential in managing metabolic disorders, neurological conditions, viral infections, allergic reactions, and cardiovascular diseases.

Antidiabetic Activity

The chromone scaffold has been investigated for its potential in the management of diabetes and its complications. Studies have shown that certain derivatives can influence glucose metabolism and related pathways.

One area of research has focused on chromonyl-2,4-thiazolidinediones. A series of these compounds were prepared and evaluated for their insulinotropic activities in INS-1 cells. nih.gov The study found that specific derivatives were capable of increasing insulin release in the presence of 5.6 mmol/L glucose, highlighting a potential mechanism for glycemic control. nih.gov

Another therapeutic target relevant to diabetes is Rho-associated coiled-coil containing serine/threonine protein kinase (ROCK). Inhibition of ROCK is considered a potential strategy for treating diabetic retinopathy, a major complication of diabetes. nih.govresearchgate.net Researchers have identified 4H-chromen-4-one derivatives as a new class of ROCK inhibitors. The most active compound identified in one study, 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl), demonstrated excellent selectivity for ROCK I and ROCK II. nih.gov In ex vivo models of diabetic retinopathy, this compound protected retinal neurons from high glucose-induced oxidative stress and cell death. nih.govresearchgate.net

| Compound Class | Target/Mechanism | Observed Effect | Reference |

| Chromonyl-2,4-thiazolidinediones | Insulin Secretion | Increased insulin release in INS-1 cells | nih.gov |

| 4H-Chromen-4-one derivatives | ROCK Inhibition | Protection of retinal neurons in high-glucose environment | nih.govresearchgate.net |

Anticonvulsant Properties

Derivatives of the chromone and the related chroman-4-one (lacking the C2-C3 double bond) nucleus have been evaluated for their potential as anticonvulsant agents. rjptonline.org

Research into chroman-4-one derivatives has identified specific compounds with notable activity. For instance, 7-chloro-3-(1H-imidazol-1-yl)chroman-4-one and 3-(1H-1,2,4-triazol-1-yl)chroman-4-one were effective in models of pentylenetetrazole (PTZ)-induced seizures, which are used to screen for drugs effective against absence seizures. rjptonline.org The incorporation of a Schiff base into the chroman nucleus has also been noted to enhance antiepileptic activity. rjptonline.org

Furthermore, a study on furochromone and flavone (2-phenylchromone) derivatives bearing thiosemicarbazide or thiazolidin-4-one moieties revealed significant anticonvulsant activity. Several of the synthesized compounds provided 100% protection in the subcutaneous pentylenetetrazole (scPTZ) model. nih.gov Pre-treatment with the most active of these compounds also increased the latency for seizures and prevented death in a 4-aminopyridine-induced seizure model, suggesting a neuroprotective effect. nih.gov

| Compound Series | Seizure Model | Key Finding | Reference |

| Chroman-4-one derivatives | PTZ-induced seizures | Imidazole and triazole derivatives showed significant activity | rjptonline.org |

| Furochromone and Flavone derivatives | scPTZ and 4-Aminopyridine models | Several compounds showed 100% protection and neuroprotective effects | nih.gov |

Anti-HIV Activity

The chromone scaffold has served as a basis for the development of inhibitors targeting key enzymes in the life cycle of the Human Immunodeficiency Virus (HIV).

One class of derivatives, 4-hydroxy-2H,5H-pyrano[3,2-c]chromene-2,5-diones, has been synthesized and investigated as dual inhibitors of HIV-1 integrase (IN) and the reverse transcriptase (RT)-associated Ribonuclease H (RNase H) function. mdpi.com Modeling studies predicted that these compounds would have binding affinity for the active sites of both enzymes, a finding that was subsequently confirmed by biological assays. mdpi.com

Another study focused on the synthesis of fused chromene derivatives from 2-amino-4-(naphthalen-1-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. These compounds were tested for their in vitro activity against the replication of HIV-1 and HIV-2 in MT-4 cells. Several of the synthesized derivatives demonstrated inhibitory activity against the virus strains.

| Compound Derivative | Target Enzyme(s) | Virus Strain(s) | Reference |

| 4-hydroxy-pyrano[3,2-c]chromene-2,5-diones | HIV-1 Integrase, RNase H | HIV-1 | mdpi.com |

| Fused pyrano[3,2-c]chromene derivatives | Not specified | HIV-1 (III), HIV-2 (ROD) |

Antiallergic Potential

The antiallergic properties of chromones are perhaps the most clinically established, with the prototypical drug being disodium cromoglycate (cromolyn sodium). This class of drugs is often referred to generically as 'cromones'. acs.org

Disodium cromoglycate and a related compound, nedocromil, were developed based on the structure of khellin, a natural chromone. acs.org Their primary mechanism of action is the stabilization of mast cells. acs.org Detailed pharmacological research has shown that these drugs inhibit the degranulation of mast cells that is provoked by various stimuli. acs.org This action prevents the release of histamine and other inflammatory mediators that are responsible for the symptoms of allergic reactions. acs.org

Due to this mast cell stabilizing property, cromones have been used clinically in the treatment of allergic asthma, allergic conjunctivitis, and other allergic conditions such as intestinal allergies and mastocytosis. acs.org

Antihypertensive Properties

Recent reviews of the biological activities of the chromone scaffold have identified antihypertensive effects as one of its potential pharmacological properties. acs.orgnih.gov Research into structurally related benzopyran compounds further supports the potential of this chemical class to influence blood pressure.

A study focused on the synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, which share the core benzopyran structure with chromones. This investigation highlights the exploration of the broader benzopyran chemical space for cardiovascular applications. acs.org The antihypertensive activity associated with the chromone core suggests that derivatives of this compound could be promising candidates for the development of novel agents for managing hypertension. acs.orgnih.gov

Mechanistic Insights into the Biological Actions of 8 Amino 4h Chromen 4 One Derivatives

Molecular Target Identification and Validation

The biological effects of 8-Amino-4H-chromen-4-one derivatives are attributed to their interaction with various molecular targets. Key identified targets include G protein-coupled receptors, enzymes involved in neurotransmission, kinases, and structural proteins critical for cell division.

A series of chromen-4-one-2-carboxylic acid derivatives have been synthesized and evaluated as ligands for the G protein-coupled receptor GPR55, which has been proposed as a drug target for several chronic diseases, including cancer acs.org. These compounds displayed a range of activities from full agonists to antagonists acs.org. Specifically, 8-(4-(4-cyclohexylbutoxy)benzamido)-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid was identified as a dual antagonist for both GPR55 and another related receptor, GPR35 acs.org.

In the context of neurodegenerative diseases, amino-7,8-dihydro-4H-chromenone derivatives have been designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the management of Alzheimer's disease nih.govresearchgate.net. One derivative, compound 4k, showed potent inhibition of BChE with an IC50 value of 0.65 ± 0.13 µM nih.gov.

Furthermore, 4H-chromen-4-one derivatives have been identified as a new class of inhibitors for Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs) nih.gov. These kinases are considered potential targets for treating diabetic retinopathy nih.govsci-hub.se. The compound 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (12j) demonstrated excellent selectivity for ROCK I and ROCK II over a panel of 387 other kinases nih.gov.

Other significant molecular targets for 4H-chromene derivatives include tubulin and the anti-apoptotic protein Bcl-2. Certain 4-aryl-4H-chromenes have been found to be potent inhibitors of tubulin polymerization, interacting with the colchicine-binding site nih.govnih.gov. Additionally, molecular docking studies have predicted the binding of N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives to the Bcl-2 protein, suggesting a mechanism for their cytotoxic effects researchgate.net.

Cellular Pathway Modulation

The interaction of this compound derivatives with their molecular targets leads to the modulation of various cellular pathways, influencing processes such as inflammation and cell survival.

One study demonstrated that a novel 2-phenyl-4H-chromen-4-one derivative (compound 8) could suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway nih.gov. In RAW264.7 cells stimulated with LPS, the compound reversed the increased expression of Toll-like receptor 4 (TLR4) and the downstream signal MyD88 in a dose-dependent manner nih.gov. This inhibition led to a downregulation in the expression of pro-inflammatory cytokines such as NO, IL-6, and TNF-α nih.gov.

The inhibition of ROCKs by 4H-chromen-4-one derivatives directly impacts pathways involved in diabetic retinopathy nih.gov. In retinal explants, the selective ROCK inhibitor 12j protected retinal neurons from cell death induced by high glucose-mediated oxidative stress and apoptosis nih.gov. This compound also suppressed the proliferation of Müller cells and promoted the regression of vascular vessels in a high-glucose environment, indicating modulation of pathways related to cell proliferation and angiogenesis nih.gov.

Binding Mode Analysis with Target Biomolecules

Understanding the binding interactions between this compound derivatives and their target biomolecules is essential for rational drug design. Molecular docking and simulation studies have provided valuable insights into these interactions.

For amino-7,8-dihydro-4H-chromenone derivatives targeting cholinesterases, molecular docking and dynamics simulations have supported the design strategy by showing promising binding interactions with the active sites of BChE nih.gov. Kinetic studies revealed that the potent derivative 4k exhibited a competitive-type inhibition, suggesting it binds to the active site of the enzyme nih.gov.

The binding mode of 4-aryl-4H-chromenes to tubulin has been investigated through molecular modeling. These studies indicate that the compounds bind to the colchicine binding site on the β-chain of tubulin nih.govmdpi.com. This interaction is thought to be responsible for the observed inhibition of microtubule polymerization nih.govmdpi.com.

In silico interaction studies with the anti-apoptotic protein Bcl-2 have been performed for N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives researchgate.net. Docking studies predicted that potent derivatives (8h and 8i) bind to the same pocket as a known reference molecule, providing a structural basis for their ability to induce apoptosis researchgate.net. Similarly, molecular docking of other chromene derivatives against the urease enzyme has provided insights into their binding modes and affinities researchgate.net.

Tubulin Polymerization Inhibition

A significant mechanism of action for several 4H-chromen-4-one derivatives is the inhibition of tubulin polymerization, a process crucial for microtubule formation and cell division nih.gov. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an important target for cancer therapy nih.govmdpi.com.

Several studies have confirmed that 4-aryl-4H-chromenes are potent inhibitors of tubulin polymerization nih.govmdpi.com. For instance, compound 1c, 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-7-(dimethylamino)-4H-chromene, was found to be a potent inhibitor of tubulin polymerization and effectively inhibited the binding of colchicine to tubulin nih.gov. Another study identified compound D19, a novel 4-Aryl-4H-chromene derivative, as a microtubule-targeting agent that interacts with the colchicine-binding site to inhibit tubulin polymerization nih.gov.

The inhibitory activity of these compounds is often compared to established tubulin inhibitors like Combretastatin A-4 (CA-4) and colchicine. One series of derivatives showed inhibitory activities on tubulin polymerization that were equivalent to or better than CA-4 and colchicine mdpi.com.

| Compound | Structure/Substitution | Activity (IC50) | Reference Compound (IC50) | Cell Line |

|---|---|---|---|---|

| 45b | - | 1.9 µM | CA-4 (1.9 µM) | - |

| 45c | - | Improved vs. CA-4 | CA-4 (1.9 µM) | - |

| 45e | - | Improved vs. CA-4 | CA-4 (1.9 µM) | - |

| 1c | 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-7-(dimethylamino)-4H-chromene | Potent inhibitor | - | - |

| D19 | 4-Aryl-4H-chromene derivative | Positive antiproliferative activity (0.90 ± 0.03 μM) | - | U87 |

Apoptosis Induction Pathways (e.g., Caspase Activation)

Derivatives of 4H-chromen-4-one have been identified as potent inducers of apoptosis, a form of programmed cell death, in various cancer cell lines. This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program nih.gov.

The compound 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene (1a) was identified as a potent apoptosis inducer through a caspase-based screening assay nih.gov. This compound was shown to cause nuclear fragmentation and PARP cleavage, hallmarks of apoptosis, and to arrest cells in the G2/M phase of the cell cycle nih.gov. Structure-activity relationship studies led to the development of even more potent compounds, such as 1c and 4e, which exhibited EC50 values of 19 nM and 11 nM, respectively, in a caspase activation assay in T47D breast cancer cells nih.gov.

Further research has shown that N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives induce morphological changes characteristic of apoptosis in HeLa and HEp-2 cancer cells researchgate.net. The antitumor activity of some chromene derivatives has been linked to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, which in turn can lead to the release of cytochrome c and subsequent caspase activation researchgate.net. The activation of caspase-8 and caspase-3 is a key indicator that the extrinsic or receptor-mediated apoptosis pathway may be involved nih.gov. Additionally, a pyrrole-fused 4-aryl-4H-chromene, compound 2d, was identified as a highly potent apoptosis inducer with an EC50 of 2 nM in T47D cells acs.org.

| Compound | Structure | Activity (EC50) | Assay | Cell Line |

|---|---|---|---|---|

| 1c | 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-7-(dimethylamino)-4H-chromene | 19 nM | Caspase Activation | T47D |

| 4e | 2-amino-3-cyano-7-(dimethylamino)-4-(5-methyl-3-pyridyl)-4H-chromene | 11 nM | Caspase Activation | T47D |

| 2d | Pyrrole fused at 7,8-positions | 2 nM | Apoptosis Induction | T47D |

Structure Activity Relationship Sar Studies of 8 Amino 4h Chromen 4 One Derivatives

Impact of Substituent Variations on Biological Potency

The biological activity of 8-Amino-4H-chromen-4-one derivatives is profoundly influenced by the nature and position of various substituents. Modifications to the amino group, the introduction of halogens, the addition of alkyl and aryl moieties, and hybridization with other heterocyclic systems are key strategies for modulating the therapeutic potential of these compounds.

Role of Amino Group Substitution

Modification of the 8-amino group is a pivotal strategy in altering the biological activity of the chromen-4-one scaffold. Acylation of the 8-amino group to form 8-benzamido derivatives has been shown to be a fruitful approach for developing ligands for the G protein-coupled receptor GPR55. In these derivatives, the substituent on the benzamido moiety plays a crucial role in determining the compound's efficacy, ranging from partial agonism to antagonism. For instance, attaching different alkoxy and benzoxy residues to the benzamide (B126) ring system directly modulates the compound's activity at the GPR55 receptor. This demonstrates that the 8-amino position is a key handle for introducing diverse chemical functionalities that can engage with biological targets and dictate the pharmacological outcome. While not on the 8-position, studies on 6-aminoflavone (B1602494) (a 2-phenyl-6-amino-4H-chromen-4-one) further underscore the importance of the amino group, where its reductive amination to form 6-(1-arylmethanamino) derivatives yielded compounds with significant antibacterial activity against S. aureus.

Influence of Halogenation

Halogenation is a well-established strategy in medicinal chemistry to enhance the biological activity of lead compounds, often by improving properties like membrane permeability and metabolic stability. In the context of this compound derivatives, the introduction of halogens has a significant impact on their SAR. Studies on 8-benzamido-chromen-4-one derivatives revealed that incorporating halogen atoms (Fluorine, Chlorine, Bromine) at the 6-position of the chromone (B188151) ring modulates their activity as GPR55 ligands. The SAR in these halogenated compounds was found to be interdependent with the substitutions on the 8-benzamido group, indicating a complex interplay between different parts of the molecule in receptor binding.

Similarly, on a related amino-chromenone scaffold, the introduction of halogenated moieties like 4-chlorobenzyloxy and 4-bromobenzyloxy at other positions significantly enhanced the inhibitory activity against butyrylcholinesterase (BChE), with IC50 values of 0.89 µM and 1.19 µM, respectively. This highlights that halogen atoms, whether placed directly on the chromone ring or on peripheral substituents, are a critical determinant of biological potency.

Effects of Alkyl and Aryl Substitutions

The introduction of alkyl and aryl groups at various positions of the chromen-4-one scaffold is a key determinant of biological activity. In a series of amino-7,8-dihydro-4H-chromenone derivatives, substitutions on an attached phenyl ring were found to be highly position-dependent. Substitutions at one position (R¹) were generally beneficial for enhancing acetylcholinesterase (AChE) inhibition, whereas substitutions at another position (R²) alone were unfavorable. Increasing the bulkiness of the substituent could also lead to a decrease in potency.

For derivatives of this compound, specifically 8-benzamido compounds, the nature of alkyl and aryl substitutions on the benzamido ring dictates their functional activity at the GPR55 receptor. For example, substituting the 8-benzamido moiety with alkoxy groups of varying lengths (hexyloxy, heptyloxy, octyloxy) resulted in a range of activities, with the heptyloxy derivative showing high agonistic potency (EC50 of 0.0400 μM). This demonstrates that both the size and electronic nature of alkyl and aryl substituents are critical for optimizing molecular interactions with the target protein.

Hybridization with Other Heterocyclic Scaffolds (e.g., tetrazole, thiazole (B1198619), oxadiazole, pyridine)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been successfully applied to the this compound scaffold to generate novel compounds with enhanced or unique biological activities.

Tetrazole: The tetrazole ring is a well-known bioisostere of the carboxylic acid group, often used to improve metabolic stability and pharmacokinetic properties. A direct hybrid, 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one , has been synthesized, demonstrating the chemical feasibility of integrating these two important scaffolds. This hybridization combines the established biological relevance of the chromone core with the favorable physicochemical properties of the tetrazole moiety.

Thiazole: Thiazole-containing compounds exhibit a wide range of pharmacological activities. Hybrid molecules incorporating both thiazole and chromone rings have been developed and evaluated for their cytotoxic effects. For instance, carbazolyl–thiazolyl–chromone hybrids have been synthesized and studied, with SAR analysis indicating that the specific arrangement of the heterocyclic systems is critical for biological activity.

Oxadiazole: The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle in drug discovery. A series of chromen-4-one-oxadiazole hybrids were synthesized and identified as potent inhibitors of β-glucuronidase. The SAR studies for this series revealed that the potency was significantly influenced by substitutions on the terminal phenyl ring, with fluoro-substituted derivatives being the most active.

Pyridine (B92270): The pyridine nucleus is a common feature in many therapeutic agents, known to enhance solubility and provide key interaction points with biological targets. Hybrid molecules linking a pyridine ring to a benzopyranone core, such as coumarin–isoxazole–pyridine hybrids, have been synthesized and shown to possess biological activities like lipoxygenase (LOX) inhibition.

The data below summarizes representative findings on the impact of various substitutions on the biological activity of chromen-4-one derivatives.

| Scaffold/Derivative Class | Substitution Type | Key Findings | Biological Activity | Reference |

|---|---|---|---|---|

| 8-Benzamido-4H-chromen-4-one | Amino Group Substitution (Acylation) | Substituents on the benzamido ring modulate efficacy from agonist to antagonist. | GPR55 Receptor Modulation | |

| 8-Benzamido-4H-chromen-4-one | Halogenation (at C6) | Activity is interdependent on both the C6 halogen and the 8-benzamido substituent. | GPR55 Receptor Modulation | |

| Amino-7,8-dihydro-4H-chromenone | Halogenation (peripheral) | 4-chlorobenzyloxy and 4-bromobenzyloxy groups significantly increase potency. | BChE Inhibition | |

| 8-Benzamido-4H-chromen-4-one | Alkyl/Aryl Substitution | Varying alkoxy chain length on the benzamido ring alters agonist potency. | GPR55 Receptor Modulation | |

| Chromen-4-one-Oxadiazole Hybrid | Hybridization | Fluoro-substituted derivatives were found to be the most potent in the series. | β-Glucuronidase Inhibition |

Positional Isomerism and Activity Modulation

For example, derivatives of This compound have been explored as ligands for the GPR55 receptor, where modifications to the 8-amino group were central to tuning the compounds' agonist or antagonist properties. In contrast, studies on 6-amino-4H-chromen-4-one (6-aminoflavone) derivatives have focused on different therapeutic areas. N-alkylation of the 6-amino group led to a series of compounds evaluated for their antibacterial effects against S. aureus, with several derivatives showing a minimum inhibitory concentration (MIC) of 2 µg/mL.

Stereochemical Considerations in Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. The introduction of chiral centers into the this compound scaffold can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different potencies, efficacies, and toxicities due to stereospecific interactions with chiral biological targets like enzymes and receptors.

While SAR studies specifically detailing the stereochemistry of this compound derivatives are limited, research on related chromanone scaffolds provides valuable insights. In a study on olympicin A and its derivatives, which possess a chiral center at the 2-position of the chromanone ring, the racemic and the enantiomerically pure (S)-isomers were synthesized and tested. The results indicated that both the racemic mixture and the pure S-isomer exhibited largely the same antibacterial and antituberculosis activity, suggesting that for this particular scaffold and biological target, stereochemistry was not a critical determinant of potency.

Computational and Theoretical Chemistry Applications

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the interactions between a ligand, such as an 8-Amino-4H-chromen-4-one derivative, and its biological target, typically a protein.

In a study on amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease, molecular docking simulations provided crucial insights into their binding modes. nih.gov For instance, a derivative, compound 4k, demonstrated promising binding interactions within the active site of BChE. nih.gov The docking results supported the rationale behind the design of these compounds as cholinesterase inhibitors. nih.gov

Similarly, in the investigation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, molecular docking was employed to study their potential as anticancer and antioxidant agents. nih.gov The synthesized compounds were docked against the human estrogen receptor alpha (HERA) for cytotoxic activity and peroxiredoxins for antioxidant activity. nih.gov The results indicated that the chromone (B188151) derivatives exhibited binding free energies comparable to or better than standard drugs, suggesting a strong potential for these activities. nih.gov For example, compound 4h, with a p-fluorophenyl substituent, showed the best binding energy of -9.6 kcal/mol against the HERA protein. nih.gov

These studies highlight how molecular docking can elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of amino-chromenone derivatives to their respective targets, thereby informing structure-activity relationships (SARs).

Molecular Dynamics Simulations to Elucidate Binding Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time. mdpi.com MD simulations track the movements of atoms and molecules, providing insights into the conformational changes and the persistence of interactions observed in docking studies.

In the context of the amino-7,8-dihydro-4H-chromenone derivatives targeting cholinesterases, MD simulations were performed to validate the docking results and assess the stability of the ligand-enzyme complexes. nih.gov The simulations for the most promising compound, 4k, bound to BChE, confirmed that the binding interactions were stable throughout the simulation period. nih.gov This stability is a key indicator of a ligand's potential to effectively inhibit its target. nih.gov

The use of MD simulations provides a more realistic representation of the physiological environment and helps to refine the understanding of the binding mode and affinity of a ligand for its target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. walisongo.ac.id By identifying the physicochemical properties, or "descriptors," that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. walisongo.ac.id

For a series of this compound derivatives, a QSAR study would typically involve the following steps:

Data Collection: Gathering a dataset of compounds with experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that correlates the descriptors with the biological activity. dergipark.org.tr

Model Validation: Rigorously validating the model to ensure its predictive power.

While a specific QSAR study for this compound was not found, a study on iminochromene derivatives as carbonyl reductase 1 (CBR1) inhibitors illustrates the approach. dergipark.org.tr In this study, quantum-chemical calculations using density functional theory (DFT) were used to obtain descriptors for the QSAR model. dergipark.org.tr The resulting model successfully predicted the inhibitory activity of the compounds. dergipark.org.tr Such an approach could be applied to this compound derivatives to guide the synthesis of more potent analogs.

Prediction of ADMET Properties (Excluding toxicity/safety)

The absorption, distribution, metabolism, and excretion (ADMET) properties of a drug candidate are crucial for its success in clinical trials. nih.gov In silico ADMET prediction has become an essential tool in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. nih.gov Various computational models and software are available to predict a range of ADMET properties. frontiersin.orgcdr.fi

For this compound and its derivatives, key ADMET parameters that can be predicted include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) can be estimated to predict oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound will be distributed in the body.

Metabolism: The sites of metabolism by cytochrome P450 enzymes can be predicted, which is important for understanding the drug's half-life and potential for drug-drug interactions.

Excretion: Properties related to renal clearance can be estimated.

A review of open-access in silico tools highlights the variety of web servers and standalone software that can be used for these predictions. nih.gov The accuracy of these predictions depends on the underlying algorithms and the quality of the datasets used for model training. nih.gov

| Property | Predicted Value Range | Importance |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for drug-likeness |

| LogP | < 5 | Lipophilicity, affecting absorption and distribution |

| Hydrogen Bond Donors | < 5 | Influences solubility and binding |

| Hydrogen Bond Acceptors | < 10 | Influences solubility and binding |

| Caco-2 Permeability | Variable | Indicator of intestinal absorption |

| BBB Penetration | Yes/No | Crucial for CNS-acting drugs |

This table represents a conceptual framework for ADMET prediction for a compound like this compound, based on general principles of in silico drug design.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. nih.gov These calculations can be used to determine a variety of properties, including molecular geometry, charge distribution, orbital energies, and reactivity indices. nih.gov

For this compound, DFT calculations can reveal:

Optimized Geometry: The most stable three-dimensional conformation of the molecule.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of the molecule, which can identify regions that are prone to electrophilic or nucleophilic attack and are important for intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity and its ability to participate in charge transfer interactions. The energy gap between HOMO and LUMO is an indicator of chemical stability. ekb.eg

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the charge distribution and the nature of the chemical bonds within the molecule. nih.gov

A study on 4H-benzo[h]chromene derivatives employed DFT calculations to investigate their electronic structure and nonlinear optical properties. ekb.eg The calculations provided insights into the extent of delocalization and intramolecular charge transfer within the molecules. ekb.eg Similar calculations on this compound would be invaluable for understanding how the amino group modulates the electronic properties of the chromenone core and influences its interactions with biological targets.

| Computational Method | Information Gained | Relevance to Drug Design |

| Molecular Docking | Binding mode and affinity | Target identification, lead optimization |

| Molecular Dynamics | Binding stability, conformational changes | Validation of docking, understanding dynamic interactions |

| QSAR | Structure-activity relationships | Prediction of activity for new compounds |

| ADMET Prediction | Pharmacokinetic properties | Early-stage filtering of drug candidates |

| Quantum Chemistry (DFT) | Electronic structure, reactivity | Understanding chemical properties, guiding SAR |

This table summarizes the applications of various computational techniques in the study of this compound and its derivatives.

Analytical and Characterization Methodologies for 8 Amino 4h Chromen 4 One Derivatives

Spectroscopic Techniques (e.g., NMR, LC-MS/MS, Mass Spectrometry) for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of newly synthesized 8-Amino-4H-chromen-4-one derivatives. These techniques provide detailed information about the compound's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is a primary tool for the structural confirmation of these compounds. acs.orgresearchgate.net It provides unambiguous evidence of the molecular framework.

¹H NMR: This technique identifies the number and type of hydrogen atoms in the molecule. The chemical shifts (δ) of protons on the chromene core and its substituents are characteristic. For instance, aromatic protons typically resonate in the 7.0-8.0 ppm range, while the proton on the sp³-hybridized carbon at position 4 of some 4H-chromene derivatives appears as a singlet around 4.1-4.8 ppm. sharif.educbijournal.com The amino group (NH₂) protons often appear as a broad singlet. sharif.edu

¹³C NMR: This analysis provides information on the carbon skeleton of the molecule. The carbonyl carbon (C-4) of the chromen-4-one ring is particularly characteristic, appearing significantly downfield. The structures of various 8-amino-chromenone derivatives have been successfully confirmed using ¹³C NMR spectrometry. acs.orgresearchgate.net

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Aromatic Protons (Chromene Ring) | 7.29 - 7.83 | Multiplet (m) | nih.gov |

| C4-H (in 4H-chromene derivatives) | 4.1 - 4.8 | Singlet (s) | sharif.educbijournal.com |

| NH₂ (Amino Group) | 6.0 - 7.0 | Broad Singlet (br s) | sharif.edu |

| CH₃ (Substituent) | 0.9 - 2.3 | Singlet (s) or Multiplet | sharif.edunih.gov |

Mass Spectrometry (MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds and for gaining further structural insights through fragmentation analysis. nih.gov

LC-MS: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is frequently used to confirm the structures of chromen-4-one derivatives. acs.org Techniques like Electrospray Ionization (ESI-MS) are common for generating ions of the target molecules, which are then analyzed to confirm their molecular mass. acs.orgacs.org

Tandem Mass Spectrometry (MS/MS): This technique provides detailed structural information by fragmenting a selected parent ion and analyzing the resulting daughter ions. For aminochromes, a characteristic fragmentation pattern involves the consecutive loss of two carbonyl groups. nih.gov While the presence of different substituents can alter the fragmentation spectra, this general pattern aids in the structural characterization of the core scaffold. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. nih.gov

| Technique | Application | Ionization Method | Reference |

| LC-MS | Molecular Weight Confirmation | Electrospray Ionization (ESI) | acs.org |

| Q-TOF LC/MS | Accurate Mass Measurement | Not Specified | nih.gov |

| Ion Trap LC-MS | Fragmentation Analysis | Not Specified | nih.gov |

| Tandem MS (MS/MS) | Structural Elucidation via Fragmentation Patterns | Electrospray Ionization (ESI) | nih.gov |

Chromatographic Purification and Analysis Methods

Chromatography is essential for both the purification of the final this compound products from reaction mixtures and for assessing the purity of the isolated compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction. researchgate.netsharif.edu By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, chemists can visualize the consumption of reactants and the formation of products.

Column Chromatography: This is the most common method for purifying the synthesized derivatives. The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent or solvent mixture (eluent) is passed through to separate the desired compound from impurities. cbijournal.comnih.gov Flash column chromatography is a variation that uses pressure to speed up the separation process. acs.org